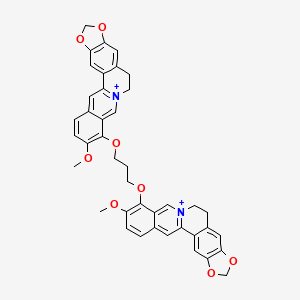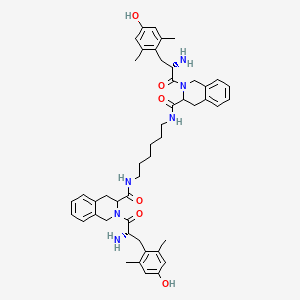![molecular formula C10H7N3O B10839832 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the class of imidazoquinolines This compound is characterized by its fused ring structure, which includes both imidazole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, especially at the nitrogen atoms, can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halides and alcohols are commonly used in substitution reactions under Mitsunobu conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydrogenated forms, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one involves its interaction with molecular targets such as enzymes and proteins. For example, as an ATM kinase inhibitor, it interferes with the DNA damage response pathway, enhancing the efficacy of DNA-damaging agents in cancer therapy . The compound’s structure allows it to bind selectively to the active sites of these targets, inhibiting their activity and leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: Another compound with a similar fused ring structure but different substitution patterns.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A related compound with a pyrroloquinoline core.
Uniqueness
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H7N3O |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
1,3-dihydroimidazo[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C10H7N3O/c14-10-12-8-5-6-3-1-2-4-7(6)11-9(8)13-10/h1-5H,(H2,11,12,13,14) |
Clave InChI |
BINWKEIURMBREF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




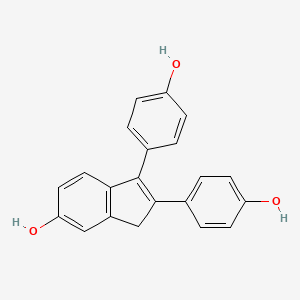


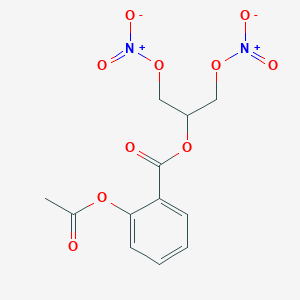
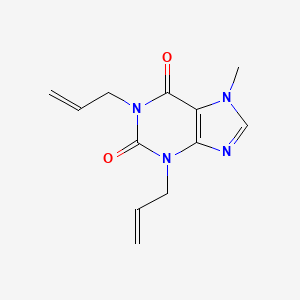
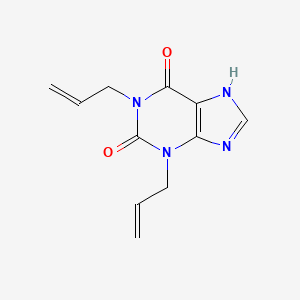
![1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)

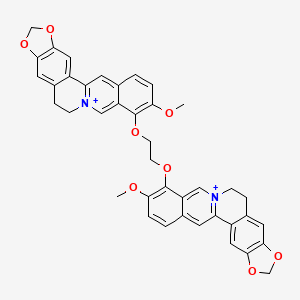
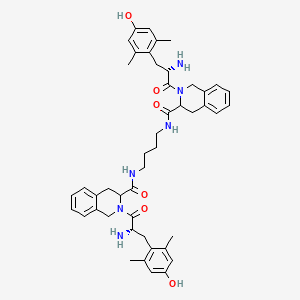
![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
